2-(Methylaminomethyl)aniline
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Overview
Description
2-(Methylaminomethyl)aniline is an organic compound with the molecular formula C8H12N2. It is a precursor to many industrial chemicals, and its main use is in the manufacture of precursors to polyurethane .
Molecular Structure Analysis
The molecular structure of 2-(Methylaminomethyl)aniline consists of an amine attached to a benzene ring. The compound has a molecular weight of 136.19 g/mol .
Chemical Reactions Analysis
Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .
Physical And Chemical Properties Analysis
2-(Methylaminomethyl)aniline has a boiling point of 114-118 °C (Press: 10 Torr) and a density of 1.021±0.06 g/cm3 (Predicted). Its pKa value is 9.53±0.10 (Predicted) .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
2-(Methylaminomethyl)aniline serves as a key intermediate in the synthesis of complex molecules. For instance, a method for the efficient N-monomethylation of primary aryl amines has been developed, showcasing its utility in creating N-methyl-N-aryl amines, crucial for synthesizing compounds like amyloid imaging agents for Alzheimer’s disease (Peng et al., 2009). Similarly, it has been used as a directing group in C-H amination mediated by cupric acetate, indicating its potential in modifying benzamide derivatives and facilitating the synthesis of quinazolinone derivatives, which have implications in drug development (Zhao et al., 2017).
Catalysis and Materials Science
In materials science, a palladium(II) complex of 2-(methylthio)aniline demonstrated high efficiency as a catalyst for Suzuki-Miyaura C-C coupling reactions in water, emphasizing the compound’s role in promoting eco-friendly chemical reactions (Rao et al., 2014). Furthermore, the electrochemical synthesis of polyaniline in the presence of poly(amidosulfonic acid)s showcases the application of related aniline derivatives in creating advanced materials with potential electronic and sensor applications (Nekrasov et al., 2008).
Environmental Technology
From an environmental perspective, polyamide nanofiltration membranes have been investigated to remove aniline from aqueous solutions, highlighting the compound’s relevance in addressing industrial pollution and wastewater treatment (Hidalgo et al., 2014). Additionally, potentiometric sensors based on poly(aniline) indicate the use of aniline derivatives in developing nonenzymatic glucose sensors, contributing to healthcare and environmental monitoring (Shoji & Freund, 2001).
Safety And Hazards
Future Directions
The future directions in the research and development of anilines, including 2-(Methylaminomethyl)aniline, involve finding versatile ways to make anilines from abundant chemicals . There is also interest in developing new reactions that can fundamentally alter the idea of what can be used as a building block in the synthesis of anilines .
properties
IUPAC Name |
2-(methylaminomethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJWNJISZHGDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473381 |
Source
|
Record name | 2-(methylaminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylaminomethyl)aniline | |
CAS RN |
1904-69-4 |
Source
|
Record name | 2-(methylaminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(methylamino)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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